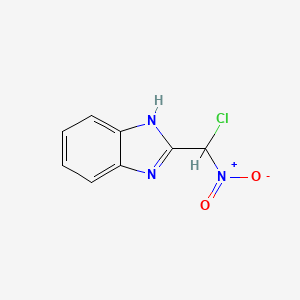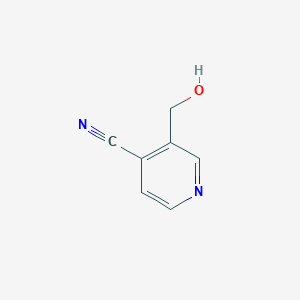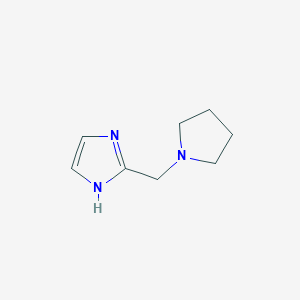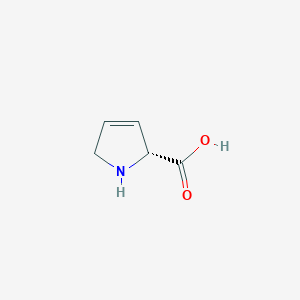
3-Chloro-10-methylacridin-9(10h)-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-Chloro-10-methylacridin-9(10h)-one” is not provided in the sources I found .Chemical Reactions Analysis
Specific chemical reactions involving “3-Chloro-10-methylacridin-9(10h)-one” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-10-methylacridin-9(10h)-one” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compounds related to 3-Chloro-10-methylacridin-9(10h)-one, such as 1-hydroxy-3-methylacridin-9(10H)-one and 3-hydroxy-1-methylacridin-9(10H)-one, have been synthesized and characterized, providing foundational knowledge for further research and applications in this field of chemistry (Okoh, 2005).
Thermodynamic Properties
- Studies on melting, volatilization, and crystal lattice enthalpies of acridin-9(10H)-ones, including derivatives like 10-methylacridin-9(10H)-one, help in understanding their physical properties and behavior under different conditions (Storoniak et al., 2003).
Photocatalysis
- 10-Methylacridine derivatives have demonstrated efficiency and stability as photocatalysts in reductive dehalogenation of halogenated compounds, showcasing potential applications in environmental remediation and green chemistry (Ishikawa & Fukuzumi, 1990).
Efficient Synthesis Techniques
- An efficient synthesis method for 10-methylacridin-9(10H)-ones has been developed using copper-catalyzed intramolecular oxidative C(sp2)–H amination, indicating potential for scalable production and wider applications in various fields of research (Huang et al., 2013).
Potential Antitumor Agents
- Research into 9-anilino-10-methylacridinium salts, derivatives of 10-methyl-9(10H)-acridones, suggests their possible application in developing antitumor agents, though further investigation is needed (Cain et al., 1976).
Chemiluminescent Assays
- The addition of nucleophiles to 9-cyano-10-methylacridinium cation and its utilization in chemiluminescent assays demonstrate applications in analytical chemistry, particularly in the detection and measurement of various compounds (Wróblewska et al., 2004).
Ligand-Promoted Alkylation
- 9-Methylacridine has been identified as an effective ligand in palladium(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation, suggesting its utility in synthetic organic chemistry and the development of new compounds (Zhu et al., 2014).
Supramolecular Networks
- Studies on derivatives like 10-(2-hydroxyethyl)acridin-9(10H)-one reveal insights into their supramolecular networks, which could be relevant for the development of advanced materials and nanotechnology applications (He et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-10-methylacridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMWCKISGYFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303857 | |
| Record name | 3-chloro-10-methylacridin-9(10h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58658-41-6 | |
| Record name | MLS003106547 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-10-methylacridin-9(10h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Hydroxy(methyl)amino]indol-2-one](/img/structure/B3354291.png)

![1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile](/img/structure/B3354302.png)






![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)propan-1-amine](/img/structure/B3354329.png)

